molecular formula C10H18O B14651822 Tert-butyl cyclohex-2-en-1-yl ether CAS No. 40648-13-3

Tert-butyl cyclohex-2-en-1-yl ether

Cat. No.: B14651822
CAS No.: 40648-13-3
M. Wt: 154.25 g/mol
InChI Key: RQIDXWBKLQKAPA-UHFFFAOYSA-N
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Description

Tert-butyl cyclohex-2-en-1-yl ether is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexene ring substituted with a tert-butyl group and an ether linkage. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl cyclohex-2-en-1-yl ether can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-en-1-ol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ether compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclohex-2-en-1-yl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Substituted ethers

Mechanism of Action

The mechanism of action of tert-butyl cyclohex-2-en-1-yl ether involves its interaction with molecular targets through its ether linkage and cyclohexene ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cyclohex-2-en-1-yl ether is unique due to its ether linkage combined with a cyclohexene ring, which imparts distinct chemical reactivity and stability. This combination makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

40648-13-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclohexene

InChI

InChI=1S/C10H18O/c1-10(2,3)11-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3

InChI Key

RQIDXWBKLQKAPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCC=C1

Origin of Product

United States

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